1,2,3-Thiadiazol-4-amine
Overview
Description
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . They were characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
Molecular Structure Analysis
The molecular structure of 1,2,3-Thiadiazol-4-amine is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized polymers exhibit high activity to control the growth of pathogenic bacteria .
Physical And Chemical Properties Analysis
Density ( ρ ), ultrasonic velocity ( U ), and viscosity ( η) have been measured in a binary liquid mixture containing 1,3,4-thiadiazole and benzo [ d ]imidazole over the entire molality range at temperatures T =\u2009 (303.15,308.15,313.15 and 318.15) K and different solvent DMSO and DMF .
Scientific Research Applications
Pharmacological Potential of Thiadiazole Derivatives
1,3,4-Thiadiazole and its derivatives, which share a similar heterocyclic structure to 1,2,3-Thiadiazol-4-amine, are recognized for their wide pharmacological applications. These compounds serve as crucial scaffolds in medicinal chemistry due to their diverse biological activities. Research indicates that 1,3,4-thiadiazole derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The variability in their pharmacological activities can be attributed to the thiadiazole ring's capacity for chemical modification, enabling the design of drug-like molecules with enhanced biological efficacy (Lelyukh, 2019).
Synthetic Methods and Biological Significance
A comprehensive review of the synthetic methods and biological significance of 1,3,4-thiadiazolines, closely related to 1,2,3-Thiadiazol-4-amine, outlines various synthetic approaches. These heterocyclic compounds are mainly synthesized through the cyclization of thiosemicarbazone. Their pharmaceutical significance is highlighted by their biological activity against different fungal and bacterial strains, underscoring the importance of exploring thiadiazole derivatives for therapeutic purposes (Yusuf & Jain, 2014).
Antimicrobial and Antitumor Activities
Thiadiazole derivatives, including those structurally related to 1,2,3-Thiadiazol-4-amine, have been extensively studied for their antimicrobial and antitumor properties. The presence of the thiadiazole ring is crucial for exhibiting significant biological activities, such as antimicrobial, anti-inflammatory, antitumor, and antiviral effects. This wide range of pharmacological activities makes thiadiazole derivatives promising candidates for drug development and highlights the importance of thiadiazole scaffolds in designing new therapeutic agents (Mishra et al., 2015).
Mechanism of Action
Safety and Hazards
1,2,3-Thiadiazol-4-amine is toxic if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, is suspected of damaging the unborn child, may cause damage to organs, and is harmful in contact with skin or if inhaled .
Future Directions
1,3,4-Thiadiazole molecules have been synthesized and their antibacterial activity was screened for various bacteria strains . Even though anti-HIV activity and selectivity of derivative 6 are limited compared to efavirenz (EC 50 value of 0.003 μg/mL and SI ≈ 13333), it may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .
properties
IUPAC Name |
thiadiazol-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-1-6-5-4-2/h1H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWHXIJMTMMRTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295364 | |
Record name | 1,2,3-THIADIAZOL-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazol-4-amine | |
CAS RN |
4100-27-0 | |
Record name | NSC101515 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-THIADIAZOL-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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